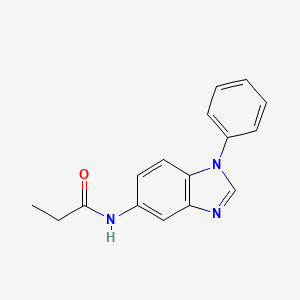
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzimidazole derivative and is commonly referred to as PBA or PBP. It has been synthesized using various methods and has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of PBA is not well understood. However, it is believed that PBA interacts with metal ions such as zinc and copper. PBA can form a stable complex with these metal ions, leading to changes in their physicochemical properties. PBA has also been shown to inhibit the activity of certain enzymes that require metal ions for their function.
Biochemical and Physiological Effects:
PBA has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. PBA has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, PBA has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PBA in lab experiments is its high selectivity towards metal ions such as zinc and copper. PBA can also be easily synthesized using simple methods. However, one of the limitations of using PBA is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on PBA. One potential application is the development of PBA-based sensors for the detection of metal ions in biological samples. Another potential direction is the use of PBA in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the use of PBA in the development of new materials such as PBA-based polymers and PBA-modified nanoparticles can also be explored.
Synthesemethoden
PBA can be synthesized using various methods, including the reaction of 5-phenyl-1H-benzimidazole with propanoyl chloride in the presence of a base like triethylamine. Another method involves the reaction of 5-phenyl-1H-benzimidazole with propanoic acid in the presence of a dehydrating agent like thionyl chloride. The yield of PBA using these methods is around 60-70%.
Wissenschaftliche Forschungsanwendungen
PBA has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect zinc ions in cells. PBA has also been used as a chelating agent to remove heavy metal ions from wastewater. In addition, PBA has been used in the synthesis of other compounds such as PBA-based polymers and PBA-modified nanoparticles.
Eigenschaften
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-16(20)18-12-8-9-15-14(10-12)17-11-19(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZMKCENQXXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-1H-benzimidazol-5-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
![methyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5753219.png)



![1'-allyl-6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5753240.png)
![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)